molecular formula C14H8N2O2S2 B7949113 CID 53384408

CID 53384408

Cat. No. B7949113
M. Wt: 300.4 g/mol
InChI Key: YIUHGBNJJRTMIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 53384408 is a useful research compound. Its molecular formula is C14H8N2O2S2 and its molecular weight is 300.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 53384408 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 53384408 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 53384408 involves the condensation of two molecules of 2,4-dichloro-5-nitropyrimidine with one molecule of 2-amino-4-methylpyridine.

Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-amino-4-methylpyridine

Reaction
Step 1: Dissolve 2,4-dichloro-5-nitropyrimidine (2 eq) and 2-amino-4-methylpyridine (1 eq) in a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA)., Step 2: Add a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to the reaction mixture to initiate the condensation reaction., Step 3: Heat the reaction mixture at a suitable temperature such as 100-120°C for several hours., Step 4: Cool the reaction mixture and filter the precipitated product., Step 5: Wash the product with a suitable solvent such as ethanol or methanol to remove any impurities., Step 6: Dry the product under vacuum to obtain the final compound CID 53384408.

properties

IUPAC Name

1,4-dithiophen-2-yl-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O2S2/c17-13-9-10(12(16-13)8-4-2-6-20-8)14(18)15-11(9)7-3-1-5-19-7/h1-6H,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUHGBNJJRTMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C3C(=C(NC3=O)C4=CC=CS4)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C2=C3C(=C(NC3=O)C4=CC=CS4)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53384408

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